molecular formula C7H7FO2 B1445330 2-Fluoro-5-(hydroxymethyl)phenol CAS No. 934241-78-8

2-Fluoro-5-(hydroxymethyl)phenol

Cat. No. B1445330
M. Wt: 142.13 g/mol
InChI Key: QRWJQHWUNWDKIJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(hydroxymethyl)phenol consists of a phenol group with a fluorine atom at the 2nd position and a hydroxymethyl group at the 5th position .


Physical And Chemical Properties Analysis

2-Fluoro-5-(hydroxymethyl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 272.4±25.0 °C at 760 mmHg, and a flash point of 118.6±23.2 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Profluorophores in Biological Science

2-Fluoro-5-(hydroxymethyl)phenol derivatives, such as phenolic fluorophores including fluorescein and Tokyo Green, have significant applications in biological science. These compounds can be used as profluorophores after acylating their phenolic hydroxyl groups, which initially masks their fluorescence. Cellular esterases can restore this fluorescence, making these derivatives valuable tools for biochemical and biological imaging systems. Their chemical stability and enzymatic reactivity are particularly beneficial for such applications (Lavis, Chao, & Raines, 2011).

Antimicrobial Applications

The compound's derivatives exhibit antimicrobial activity against various bacteria, including E. coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus aureus. Molecular docking studies have supported this antibacterial activity, demonstrating the compound's potential as a part of the pharmaceutical arsenal against bacterial infections (Vidhya, Austine, & Arivazhagan, 2020).

Organic Polymer Synthesis

2-Fluoro-5-(hydroxymethyl)phenol derivatives serve as essential intermediates in the synthesis of organic polymers. These compounds, through various chemical reactions, contribute to the production of high-performance polymers with applications in engineering plastics and membrane materials. The versatility and utility of these polymers in different industrial applications underscore the compound's value in material science (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

Photophysical Properties in ESIPT Fluorophores

The compound's derivatives are used in the synthesis of excited-state intramolecular proton transfer (ESIPT) fluorophores. These derivatives help tune the electronic structures of ESIPT fluorophores, significantly influencing their photophysical properties. This tuning is crucial for the development of new materials with potential applications in biological aspects (Longfei Xu, Qin Wang, & Yanrong Zhang, 2017).

Safety And Hazards

2-Fluoro-5-(hydroxymethyl)phenol is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWJQHWUNWDKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300971
Record name 4-Fluoro-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(hydroxymethyl)phenol

CAS RN

934241-78-8
Record name 4-Fluoro-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934241-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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